Tert-butyl 2-(isopropylamino)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFEZDHBCMHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587756 | |
| Record name | tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320580-88-9 | |
| Record name | tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(isopropylamino)ethylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-(isopropylamino)ethanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(isopropylamino)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamates, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2-(isopropylamino)ethylcarbamate is a chemical compound with diverse applications, primarily in pharmaceutical development, chemical protection strategies, and analytical chemistry. It has the molecular formula and a molecular weight of 318.42 g/mol.
Pharmaceutical Development
- Antibiotic Synthesis : Tert-butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate serves as a key intermediate in antibiotic synthesis. Its unique structure allows it to effectively interact with biological targets, modulating pathways involved in cell signaling and proliferation. Further research is necessary to fully understand its mechanisms of action and therapeutic potential.
- Biological Activity : Preliminary studies suggest that tert-butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate exhibits biological activity, potentially including anti-inflammatory and anticancer properties.
- Interaction Studies : Interaction studies help understand how the compound modulates biological processes and help identify potential therapeutic applications by focusing on its binding affinity with various biological targets, including enzymes and receptors.
Chemical Protection Strategies
- Protecting Reactive Sites : In chemical synthesis, protecting groups like tert-butyl carbamate are essential for the temporary modification of reactive sites in a molecule. This compound protects amine groups during complex synthetic procedures.
- Protection and Deprotection : The tert-butyl carbamate group is introduced to the amine through a protection reaction and later removed under mild acidic conditions once the desired synthesis steps are completed.
- Synthesis of Complex Molecules : The protection strategy using this compound has been successful in synthesizing complex organic molecules, including N-Boc-protected anilines and tetrasubstituted pyrroles.
Analytical Chemistry
- Reference Standard : This compound is used as a reference standard in analytical chemistry for quantifying similar structures in pharmaceutical testing.
- Calibration Standard : It serves as a calibration standard in chromatographic methods to ensure the accuracy and consistency of analytical results.
- Reliable Measurements : Using this compound as a standard has led to more reliable and precise measurements in pharmaceutical analyses.
Related Compounds
Several compounds share structural similarities with tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 2-aminoethylcarbamate | Basic aminoethyl carbamate | Simpler structure; no sulfonamide |
| N-(1-isopropylethylene)-tert-butoxycarbonyl-L-alanine | Amino acid derivative | Different stereochemistry |
| Tert-butyl N-(2-aminoethyl)-p-toluenesulfonamide | Sulfonamide derivative | Contains p-toluene substituent |
Mechanism of Action
The mechanism of action of tert-butyl 2-(isopropylamino)ethylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methylamino)ethylcarbamate
- Tert-butyl 2-(ethylamino)ethylcarbamate
- Tert-butyl 2-(propylamino)ethylcarbamate
Uniqueness
Tert-butyl 2-(isopropylamino)ethylcarbamate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tert-butyl group offers steric protection, making it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 2-(isopropylamino)ethylcarbamate (also known as Tert-butyl (2-(isopropylamino)ethyl)carbamate) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₂₀N₂O₂
- Molar Mass : 172.27 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an isopropylamino group.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with isopropylamine in the presence of a suitable coupling agent. The reaction conditions may vary depending on the desired yield and purity of the final product.
- Enzyme Inhibition : this compound has been studied for its potential as an inhibitor of various enzymes. For instance, it has shown activity against certain proteases, which are crucial in numerous biological processes including viral replication and protein degradation.
- Receptor Modulation : Research indicates that this compound may interact with specific receptor systems, potentially influencing signaling pathways related to neurotransmission and other physiological responses.
Pharmacological Applications
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties by inhibiting viral proteases, thereby preventing viral replication .
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study evaluated the inhibitory effects of various carbamate derivatives on SARS-CoV protease activity. This compound was noted for its moderate inhibitory effects, suggesting further structural optimization could enhance its potency . -
Neuroprotective Study :
In a model assessing the impact of oxidative stress on neuronal cells, this compound demonstrated significant protective effects against cell death induced by oxidative agents. This indicates its potential utility in developing treatments for neurodegenerative disorders . -
Pharmacokinetic Profile :
The compound exhibits favorable pharmacokinetic properties such as high gastrointestinal absorption and low blood-brain barrier permeability, making it suitable for oral administration while limiting central nervous system side effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 172.27 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | 1.87 |
| GI Absorption | High |
| BBB Permeability | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
